N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3,4,5-trimethoxybenzamide
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Overview
Description
N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3,4,5-trimethoxybenzamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3,4,5-trimethoxybenzamide typically involves the reaction of 2-(2-chlorophenyl)-2-(piperidin-1-yl)ethanamine with 3,4,5-trimethoxybenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3,4,5-trimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide: Known for its high affinity and selectivity for dopamine D4 receptors.
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide derivatives: Synthesized for their antiviral activity.
Uniqueness
Its combination of a piperidine ring with a trimethoxybenzamide moiety sets it apart from other similar compounds .
Properties
Molecular Formula |
C23H29ClN2O4 |
---|---|
Molecular Weight |
432.9 g/mol |
IUPAC Name |
N-[2-(2-chlorophenyl)-2-piperidin-1-ylethyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C23H29ClN2O4/c1-28-20-13-16(14-21(29-2)22(20)30-3)23(27)25-15-19(26-11-7-4-8-12-26)17-9-5-6-10-18(17)24/h5-6,9-10,13-14,19H,4,7-8,11-12,15H2,1-3H3,(H,25,27) |
InChI Key |
UXLXXRQLXGXSEN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC(C2=CC=CC=C2Cl)N3CCCCC3 |
Origin of Product |
United States |
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